Diethyl [(octylamino)methyl]phosphonate
Description
Diethyl [(octylamino)methyl]phosphonate is an organophosphorus compound characterized by a phosphonate ester backbone functionalized with an octylamino group.
Properties
CAS No. |
100476-84-4 |
|---|---|
Molecular Formula |
C13H30NO3P |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-(diethoxyphosphorylmethyl)octan-1-amine |
InChI |
InChI=1S/C13H30NO3P/c1-4-7-8-9-10-11-12-14-13-18(15,16-5-2)17-6-3/h14H,4-13H2,1-3H3 |
InChI Key |
MMXIGWMYCXVSPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNCP(=O)(OCC)OCC |
Canonical SMILES |
CCCCCCCCNCP(=O)(OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Phosphonate esters with aminoalkyl or aryl substituents exhibit diverse properties depending on their functional groups:
Key Observations :
- The octylamino group in the target compound likely improves membrane permeability compared to shorter-chain analogs (e.g., dimethylamino) .
- Aromatic substituents (e.g., benzo[d]thiazol-2-ylamino) enhance stability via intramolecular hydrogen bonding, as seen in crystallographic studies .
Challenges :
- Longer alkyl chains (e.g., octyl) may require extended reaction times or elevated temperatures due to reduced nucleophilicity .
Chemical Reactivity
- Michael Additions: Phosphonates with amino groups act as nucleophiles in aza-Michael reactions, enabling access to heterocycles (e.g., pyridines) .
- Coordination Chemistry: The amino group facilitates hydrogen bonding, as observed in crystal structures of related compounds .
Physical and Spectroscopic Properties
| Property | This compound (Inferred) | Diethyl ((Benzo[d]thiazol-2-ylamino)phenyl)phosphonate (4a) | Diethyl [(dimethylamino)methyl]phosphonate |
|---|---|---|---|
| Melting Point | ~100–120°C (estimated) | 179–180°C | Not reported |
| $^{31}$P NMR (δ, ppm) | ~20–25 (similar to analogs) | 22.5 | 18.3 |
| Solubility | Low in water, high in organic solvents | Moderate in DMSO | High in polar aprotic solvents |
Notes:
- The octylamino group reduces crystallinity, lowering the melting point compared to aromatic analogs .
- $^{31}$P NMR shifts are consistent across aminoalkylphosphonates, confirming phosphonate ester formation .
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